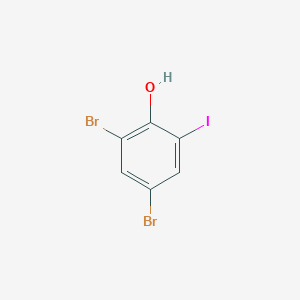

2,4-dibromo-6-iodophenol

Description

Overview of Halogenated Phenol (B47542) Chemistry and Structure-Reactivity Relationships

The chemistry of phenols is largely characterized by the hydroxyl (-OH) group, which is a powerful activating group in electrophilic aromatic substitution reactions. libguides.comlibretexts.org The oxygen's non-bonded electron pairs delocalize into the aromatic pi-electron system, enhancing the ring's reactivity, particularly at the ortho and para positions. libguides.com Conversely, halogen substituents are deactivating due to their inductive electron-withdrawing effect, yet they also direct incoming electrophiles to the ortho and para positions. acs.org

Quantitative structure-activity relationships (QSAR) are often employed to model and predict the behavior of these compounds. oup.com Parameters such as the Hammett constant, which quantifies the electron-donating or electron-withdrawing effect of substituents, are used to correlate molecular structure with reaction rates. acs.orgnih.gov Generally, phenols with electron-withdrawing groups exhibit higher reaction rates in certain oxidation reactions. acs.org The steric effects of bulky halogen atoms also play a crucial role in determining reaction outcomes. acs.org

Academic Significance of Polyhalogenated Phenols in Organic Synthesis and Materials Science

Polyhalogenated phenols serve as highly versatile intermediates in a wide range of chemical applications. mdpi.com They are crucial starting materials for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and other industrial chemicals. google.com The carbon-halogen bonds in these compounds provide reactive sites for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Ullmann reactions. mdpi.com

In materials science, polyhalogenated aromatic compounds are precursors to functional materials. mdpi.com For example, their derivatives are investigated for applications in polymers and supramolecular chemistry. Furthermore, some polyhalogenated compounds have been utilized as fungicides and oxidizing agents in organic synthesis. pnas.org The study of their reactions, such as dehalogenation, is also environmentally significant, as it relates to the breakdown of persistent organic pollutants. pnas.orgresearchgate.net

Specific Research Focus on 2,4-Dibromo-6-iodophenol within the Field

This compound is a specific example of a polyhalogenated phenol that combines three different halogen atoms on the phenolic ring. This unique substitution pattern makes it a compound of interest for synthetic and mechanistic studies. Research on such molecules often focuses on leveraging the differential reactivity of the C-I and C-Br bonds for selective chemical transformations.

The synthesis of specifically substituted polyhalogenated phenols often cannot be achieved by direct halogenation of phenol due to the powerful directing effect of the hydroxyl group. google.com Therefore, indirect methods are typically required. google.com One common route involves the diazotization of a corresponding polyhalogenated aniline, followed by hydrolysis to introduce the hydroxyl group. google.com For a compound like this compound, a potential synthesis could start from a pre-functionalized phenol. For instance, a related synthesis of 2,4-dichloro-6-iodophenol (B1598535) involves the iodination of 2,4-dichlorophenol (B122985) using sodium iodide and an oxidizing agent like tert-butyl hypochlorite. A similar strategy could theoretically be applied to 2,4-dibromophenol (B41371) to yield the target compound.

While specific research literature on this compound itself is limited, its properties can be computationally predicted and are available in chemical databases. These data provide a foundation for future investigations into its reactivity and potential applications.

Table 1: Computed Physicochemical Properties of this compound

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichlorophenol |

| 2,4-dibromophenol |

| 2,4-dichloro-6-iodophenol |

| Bromobenzene |

| Butyl bromide |

Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2IO |

|---|---|

Molecular Weight |

377.80 g/mol |

IUPAC Name |

2,4-dibromo-6-iodophenol |

InChI |

InChI=1S/C6H3Br2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |

InChI Key |

JJEMPPQVAVNLFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)I)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,4 Dibromo 6 Iodophenol and Analogues

Direct Halogenation Approaches for Substituted Phenols

Direct halogenation of a phenol (B47542) core is a primary strategy for synthesizing halogenated phenols. The powerful activating and ortho, para-directing nature of the hydroxyl group governs the regiochemical outcome of these electrophilic aromatic substitution reactions. However, achieving specific substitution patterns with multiple, different halogens requires careful selection of precursors and reaction conditions to control selectivity.

Regioselective Bromination Techniques on Iodophenol Precursors

The synthesis of 2,4-dibromo-6-iodophenol can be envisioned by the regioselective bromination of an iodophenol precursor. The success of this approach hinges on the directing effects of both the hydroxyl (-OH) and iodo (-I) substituents. The hydroxyl group is a strongly activating ortho, para-director, while iodine is a deactivating ortho, para-director. In this competitive scenario, the powerful influence of the -OH group dominates the reaction's regioselectivity.

For instance, starting with 2-iodophenol, the first bromination would be strongly directed to the para position (C4) due to the powerful activating effect of the hydroxyl group. The second bromination would then occur at the remaining activated ortho position (C6). Conversely, starting with 4-iodophenol, bromination would be directed to the ortho positions (C2 and C6).

Various reagents can be employed for such transformations. While elemental bromine can be used, modern methods often utilize reagents that offer milder conditions and improved selectivity. chemistryviews.org Systems like trimethylsilyl bromide (TMSBr) in combination with sulfoxides have been developed for the mild and highly regioselective para-bromination of phenols. chemistryviews.org Other methods employ ammonium bromide with an oxidant like Oxone® for the selective bromination of activated aromatic compounds. semanticscholar.org

Table 1: Selected Reagents for Regioselective Bromination of Phenols

| Reagent System | Key Features | Selectivity |

| HBr / DMSO | Common reagent combination. | Can result in mixtures. |

| TMSBr / (4‐ClC₆H₄)₂SO | Mild conditions, high yields. | Promotes high para-selectivity. chemistryviews.org |

| Ammonium Bromide / Oxone® | In situ generation of bromine. | Effective for activated rings. semanticscholar.org |

| N-Bromosuccinimide (NBS) | Mild source of electrophilic bromine. | Widely used for allylic and benzylic bromination, also effective for activated rings. |

Directed Iodination Protocols on Dibromophenol Intermediates

An alternative and often more direct route is the iodination of a readily available dibromophenol intermediate. The synthesis of 2,4-dibromophenol (B41371) from phenol is a well-established process, often carried out using elemental bromine in a non-ionic solvent like carbon tetrachloride to ensure high selectivity. google.com

With the 2- and 4-positions blocked by bromine, the subsequent iodination is directed exclusively to the vacant ortho-position (C6) by the activating hydroxyl group. Phenols are highly activated aromatic compounds, and their iodination typically proceeds readily. manac-inc.co.jp Common methods involve the in situ generation of hypoiodous acid (HOI) from elemental iodine in a mild base, which then acts as the iodinating agent. manac-inc.co.jp Other effective reagents for the iodination of electron-rich arenes include N-Iodosuccinimide (NIS), which can be activated by various catalysts. organic-chemistry.org

Table 2: Common Iodination Reagents for Phenolic Compounds

| Reagent/System | Description |

| I₂ / Base (e.g., NaOH, NH₄OH) | Generates hypoiodous acid (HOI) in situ for electrophilic substitution. manac-inc.co.jp |

| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine, often used with a catalyst. organic-chemistry.org |

| I₂ / Oxidizing Agent (e.g., H₂O₂) | The oxidant converts I₂ to a more potent electrophilic iodine species. |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | An efficient iodine source that can be used with a disulfide catalyst under mild conditions. organic-chemistry.org |

Precursor-Based Synthesis Routes

Precursor-based routes involve synthesizing the target molecule from a starting material that already contains some of the required atoms or a functional group that can be readily converted into one. These multi-step pathways can offer excellent control over isomer formation.

Utilization of Halogenated Aminophenols via Diazotization and Iodination

The conversion of an aromatic amino group into an iodine substituent via a diazonium salt intermediate is a classic and reliable transformation in organic synthesis, often referred to as a Sandmeyer-type reaction. organic-chemistry.org This strategy can be applied to synthesize this compound by starting with the corresponding aminophenol precursor, 6-amino-2,4-dibromophenol.

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a stronger acid) to form a diazonium salt (Ar-N₂⁺). organic-chemistry.org

Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide or sodium iodide. The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by the iodide ion.

While traditional methods employ strong mineral acids and low temperatures, contemporary protocols have been developed using milder and more convenient reagents. researchgate.net These include using p-toluenesulfonic acid (p-TsOH), sulfonic acid-based resins, or acidic ionic liquids as the proton source, allowing the reaction to proceed efficiently, sometimes even at room temperature in a one-pot procedure. organic-chemistry.orgresearchgate.net These milder conditions are often more compatible with sensitive functional groups. researchgate.net

Table 3: Comparison of Diazotization-Iodination Protocols

| Protocol | Acid Source | Conditions | Advantages |

| Classical Method | HCl, H₂SO₄ | 0–5 °C | Well-established, inexpensive reagents. |

| Krasnokutskaya, et al. | p-TsOH | Room Temperature | One-pot, good yields, milder than mineral acids. organic-chemistry.org |

| Filimonov, et al. | Sulfonic Acid Resin | Water solvent | Heterogeneous catalyst, environmentally friendly. organic-chemistry.org |

| Hajipour, et al. | Acidic Ionic Liquid [H-NMP]HSO₄ | Room Temperature, Grinding | Simple, efficient, stable diazonium intermediates. researchgate.net |

Multi-Step Transformations from Readily Available Phenolic Derivatives

A practical multi-step synthesis of this compound can be designed starting from phenol, a bulk chemical. This approach combines some of the direct halogenation techniques mentioned previously in a logical sequence.

A plausible and efficient synthetic route is as follows:

Dibromination of Phenol: Phenol is first subjected to dibromination using two equivalents of elemental bromine. By controlling the stoichiometry and using a non-polar solvent, 2,4-dibromophenol can be obtained as the major product. google.com

Iodination of 2,4-Dibromophenol: The resulting 2,4-dibromophenol is then iodinated. As discussed in section 2.1.2, the strong directing effect of the hydroxyl group will guide the iodine electrophile to the only available ortho position (C6), yielding the final product, this compound.

This two-step sequence is highly convergent and relies on well-understood, high-yielding reactions, making it a robust strategy for accessing the target compound.

Catalytic Coupling Reactions for Aryl Halide Functionalization

The carbon-halogen bonds in this compound and its analogues serve as valuable synthetic handles for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing C-C, C-N, and C-O bonds. rsc.org

The general catalytic cycle for many of these reactions, particularly those using palladium catalysts, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the new bond and regenerating the catalyst. youtube.com

A key feature of polyhalogenated aromatic compounds is the differential reactivity of the various carbon-halogen bonds. In palladium-catalyzed coupling reactions, the reactivity order is generally C–I > C–Br > C–Cl. This difference allows for selective functionalization. For this compound, the C-I bond is significantly more reactive than the C-Br bonds. Therefore, under carefully controlled conditions, a cross-coupling reaction can be performed selectively at the C6 position, leaving the bromine atoms at C2 and C4 untouched for subsequent transformations.

Table 4: Major Catalytic Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | C-C | Palladium rsc.org |

| Heck Coupling | Alkenes | C-C | Palladium rsc.org |

| Sonogashira Coupling | Terminal alkynes | C-C (sp²-sp) | Palladium/Copper rsc.org |

| Buchwald-Hartwig Amination | Amines | C-N | Palladium |

| Ullmann Condensation | Alcohols, Amines | C-O, C-N | Copper acs.org |

Palladium-Catalyzed Cross-Coupling Methods for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds in organic synthesis. researchgate.netrsc.orgnobelprize.org These methods are integral for the functionalization of halogenated phenols and their derivatives. The choice of ligand, palladium source, and base is crucial for the success of these transformations. mit.edu

Key palladium-catalyzed reactions applicable to the synthesis and derivatization of halogenated phenols include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. nobelprize.org For a substrate like this compound, the more reactive C-I bond could be selectively coupled with an arylboronic acid to form a C-C bond, leaving the C-Br bonds available for subsequent transformations. The use of electron-rich ferrocene-derived phosphine ligands has shown superior performance in some Suzuki reactions. scielo.br

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen (C-N) bonds by coupling an aryl halide with an amine. rsc.orgnih.gov It is a vital process for synthesizing arylamines, which are present in numerous pharmaceuticals. nih.gov For halogenated phenols, this reaction would typically be performed after protecting the hydroxyl group. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope and efficiency of this reaction. mit.edu

Buchwald-Hartwig Etherification: This is a palladium-catalyzed method for forming carbon-oxygen (C-O) bonds, creating diaryl ethers. While less common than copper-catalyzed methods for this purpose, specialized ligand systems have been developed to promote the intermolecular C-O bond formation between alcohols or phenols and aryl halides. mit.edu

The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br > C-Cl, allowing for selective functionalization of polyhalogenated compounds.

| Reaction Type | Catalyst/Ligand System | Key Features | Potential Application for Halogenated Phenols |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ / Phosphine ligands (e.g., XPhos, SPhos) | Forms C-C bonds; tolerant of many functional groups. nobelprize.orgscielo.br | Selective arylation at the most reactive halogen site (iodine). |

| Buchwald-Hartwig Amination | Pd source / Biaryl monophosphine ligands | Forms C-N bonds; applicable to a wide range of amines. mit.edunih.gov | Introduction of amino groups after protecting the phenol. |

| Heck Reaction | Pd(0) catalyst | Forms aryl-substituted alkenes from aryl halides. researchgate.net | Vinylation at a halogen position to add an alkene side chain. |

| Sonogashira Coupling | Pd(0) and Cu(I) co-catalyst | Forms C-C bonds between aryl halides and terminal alkynes. libretexts.org | Introduction of alkynyl groups. |

Copper-Mediated Arylation Processes for Diaryloxy Systems

The formation of diaryl ethers from halogenated phenols is classically achieved through the Ullmann condensation, a copper-promoted reaction between an aryl halide and a phenol. wikipedia.orgbeilstein-journals.org Traditional Ullmann conditions were harsh, often requiring high temperatures (150-300°C) and stoichiometric amounts of copper. wikipedia.orggoogle.comnih.gov

Modern advancements have led to the development of milder, more efficient copper-catalyzed systems for the synthesis of diaryloxy compounds, including sterically hindered and polyhalogenated variants. nih.govacs.orgnih.gov These improved methods utilize catalytic amounts of a copper source, often CuI, in combination with a ligand. nih.gov The ligand plays a critical role in facilitating the catalytic cycle and allowing the reaction to proceed under less demanding conditions.

Key developments in copper-mediated arylation include:

Use of Ligands: A wide variety of ligands have been developed to promote the reaction, including N,N-dimethylglycine, 8-hydroxyquinoline, picolinic acid, and various diamines. nih.govorganic-chemistry.orgthieme-connect.de These ligands enhance the solubility and reactivity of the copper catalyst.

Milder Reaction Conditions: The use of effective ligand systems allows the reactions to be performed at significantly lower temperatures (e.g., 90-110°C) and with weaker bases like K₃PO₄ or Cs₂CO₃. google.comnih.gov

Expanded Substrate Scope: Modern protocols tolerate a wide range of functional groups and can be used to synthesize complex, sterically hindered diaryl ethers that were previously challenging to prepare. nih.govacs.org For instance, the synthesis of 3-(p-substituted aryloxy) phenols has been achieved using CuI and picolinic acid as catalysts. nih.gov

The mechanism of the Ullmann-type reaction involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide through a proposed oxidative addition and reductive elimination sequence. wikipedia.orgunion.edu

| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages |

| CuI / N,N-dimethylglycine | K₂CO₃ / Cs₂CO₃ | Dioxane / DMF | 90-110 | Efficient for aryl iodides and bromides. organic-chemistry.org |

| CuI / Picolinic Acid | K₃PO₄ | DMSO | 110-120 | Effective for synthesizing hindered diaryl ethers. nih.govnih.gov |

| CuI / 8-Hydroxyquinoline | KOH | t-BuOH–DMSO–H₂O | 100 | Good for direct hydroxylation of aryl iodides. organic-chemistry.org |

| CuCl | K₂CO₃ | N/A | High | Effective but often requires harsh conditions. nih.gov |

Tandem Oxidation Approaches in the Synthesis of Polyhalogenated Aryl Ethers

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a streamlined approach to complex molecules. Tandem oxidation approaches are particularly relevant for the synthesis of aryl ethers from phenols. organic-chemistry.org These processes often involve the oxidation of a phenol to a reactive electrophilic intermediate, which is then trapped by a nucleophile.

One such strategy is the oxidative coupling of phenols. wikipedia.orgnih.gov This can be achieved using metal-based catalysts (e.g., Vanadium, Iron) or metal-free reagents. wikipedia.orgresearchgate.net In these reactions, the phenol is oxidized, often to a phenoxy radical or a related species, which can then couple with another phenol molecule to form C-C or C-O bonds. wikipedia.orgnih.gov A significant challenge in cross-coupling reactions is preventing the homocoupling of one of the reaction partners. nih.govsoton.ac.uk

A metal-free approach involves using a sulfoxide to mediate the oxidative cross-coupling of a phenol with a nucleophile (which can be another phenol). soton.ac.uk The sulfoxide activates the first phenol, inverting its typical nucleophilic reactivity into an electrophilic one, thereby promoting selective cross-coupling over homocoupling. soton.ac.uk

Another relevant tandem process is the oxidation/halogenation of aryl allylic alcohols under Moffatt-Swern conditions. organic-chemistry.orgnih.gov This reaction proceeds through the oxidation of the alcohol to a ketone, followed by halogenation, providing a one-step route to valuable halogenated compounds. organic-chemistry.org While not directly forming an ether, this demonstrates the principle of combining oxidation with other transformations in a single operation to build complex halogenated structures.

Optimization of Reaction Conditions and Yields in Halogenated Phenol Synthesis

Optimizing reaction conditions is essential for maximizing yields, minimizing side products, and ensuring the economic viability of synthesizing halogenated phenols and their derivatives. Key parameters that are frequently adjusted include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the ligand is critical. Bulky, electron-rich phosphine ligands often provide the best results for C-N and C-O coupling reactions. mit.edu For copper-catalyzed Ullmann reactions, screening a diverse set of ligands is often necessary, as no single ligand class is universally superior for all substrates. beilstein-journals.org For example, in the synthesis of certain m-aryloxy phenols, copper chloride (CuCl) has been shown to be an effective catalyst. nih.gov

Base and Solvent Effects: The choice of base and solvent is interdependent and can dramatically affect reaction outcomes. In Ullmann ether synthesis, moving from strong bases and polar solvents like DMF to weaker bases like K₃PO₄ or Cs₂CO₃ in less polar solvents can improve functional group tolerance and yield. google.comnih.gov In some cases, microwave irradiation in DMSO has been used to accelerate catalyst-free SNAr reactions for diaryl ether synthesis, reducing reaction times significantly. organic-chemistry.org

Controlling Side Reactions: In the synthesis of phenols via hydroxylation of aryl halides, a critical aspect of optimization is the suppression of side reactions, such as reduction or etherification. The selection of the solvent system and ligand is crucial for achieving high yields of the desired phenol. organic-chemistry.org For instance, a mixed solvent system of t-BuOH–DMSO–H₂O was found to be optimal for the CuI/8-hydroxyquinoline-catalyzed hydroxylation of aryl iodides. organic-chemistry.org

A method for synthesizing 2,6-dibromo-4-cyanophenol involves the reaction of 4-cyanophenol with a bromide source (like sodium bromide) in the presence of a persulfate oxidant. Optimization of this reaction showed that a temperature of 50-80°C and a specific molar ratio of reactants could lead to yields as high as 93.8%. google.com

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Iodophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 2,4-dibromo-6-iodophenol is fundamentally governed by the interplay of its substituents: a strongly activating hydroxyl group and three deactivating halogen atoms. These groups dictate the molecule's behavior in both electrophilic and nucleophilic aromatic substitution reactions.

Reactivity Profiles of Bromine and Iodine Substituents

In the context of aromatic substitution, the differing properties of bromine and iodine play a crucial role in determining which halogen is more likely to participate in a given reaction.

Electrophilic Aromatic Substitution (EAS): During electrophilic aromatic substitution, the existing halogen substituents are not the primary sites of reaction but influence the reactivity of the ring. Halogens are generally deactivating due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate (arenium ion). researchgate.net

Iodine is less electronegative than bromine, resulting in a weaker inductive effect. This might suggest that an iodine-substituted ring would be more reactive than a bromine-substituted one, all else being equal. However, the dominant factor in halogen-substituted rings is the strong deactivating inductive effect. For further substitution on the this compound ring, the powerful activating effect of the hydroxyl group is the primary determinant of reactivity. doubtnut.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is rare for aryl halides unless the ring is activated by strong electron-withdrawing groups. libretexts.org In the case of this compound, the halogens themselves are the potential leaving groups. The carbon-halogen bond strength is a key factor in determining the leaving group ability. The C-I bond is weaker and longer than the C-Br bond, making iodide a better leaving group than bromide. This suggests that in a nucleophilic aromatic substitution scenario, the iodine atom at the C6 position would be preferentially replaced over the bromine atoms at the C2 and C4 positions.

Table 1: Comparison of Bromine and Iodine as Substituents

| Property | Bromine (Br) | Iodine (I) | Implication for Reactivity |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 2.96 | 2.66 | Bromine has a stronger inductive electron-withdrawing effect, deactivating the ring more towards EAS. |

| Covalent Radius (pm) | 114 | 133 | The larger size of iodine leads to a longer and weaker C-I bond. |

| Average Bond Enthalpy (C-X, kJ/mol) | ~280 | ~210 | The C-I bond is significantly weaker, making iodide a better leaving group in NAS reactions. |

Influence of the Phenolic Hydroxyl Group on Aromatic Ring Activation

The phenolic hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution. stackexchange.com Its influence stems from two opposing electronic effects:

Resonance Effect (+R): The oxygen atom of the hydroxyl group has lone pairs of electrons that can be donated to the aromatic π-system. This donation, or resonance effect, increases the electron density of the ring, particularly at the ortho and para positions. doubtnut.com This increased electron density makes the ring much more attractive to electrophiles. stackexchange.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene (B151609) ring through the sigma bond. This inductive effect deactivates the ring.

For the hydroxyl group, the resonance effect is significantly stronger than the inductive effect. stackexchange.com The net result is a strong activation of the aromatic ring towards electrophilic attack. The delocalization of the oxygen's lone pairs creates partial negative charges at the carbons ortho and para to the hydroxyl group, making these positions the primary sites for electrophilic substitution. doubtnut.com

In this compound, all ortho and para positions relative to the hydroxyl group are already occupied by halogens. This high degree of substitution, combined with the strong activation by the -OH group, means that further electrophilic substitution is difficult and would require harsh conditions. Any such reaction would be directed by the powerful -OH group, but sterically hindered by the existing large halogen atoms. The primary role of the hydroxyl group in this specific molecule is to profoundly influence its redox chemistry and the reactivity of the existing halogen substituents.

Redox Chemistry of Halogenated Phenols

The presence of both a hydroxyl group and multiple halogen atoms makes this compound susceptible to redox reactions, including oxidation of the phenol (B47542) moiety and reduction of the carbon-halogen bonds.

Electrochemical Oxidation Studies of Halogenated Anilines and Phenols

The electrochemical oxidation of phenols typically proceeds via the formation of a phenoxy radical after an initial electron transfer. hku.hk The oxidation potential of a substituted phenol is influenced by the electronic nature of its substituents. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase it.

For halogenated phenols, the strong electron-withdrawing nature of halogens makes them more difficult to oxidize than phenol itself. The oxidation process for phenols can be complex, often leading to the formation of intermediate products like benzoquinones and polymeric films on the electrode surface through radical-radical coupling. hku.hkuc.pt Studies on various phenols show that the oxidation is pH-dependent, involving the transfer of both electrons and protons. uc.pt For polyhalogenated phenols like 2,4,6-trichlorophenol (B30397), oxidation can result in the formation of dihalogenated quinones, indicating a process that involves both oxidation and dehalogenation. researchgate.net It is expected that the electrochemical oxidation of this compound would follow a similar pathway, initially forming a phenoxy radical, which could then undergo further reactions, potentially leading to quinone-like structures and polymeric materials.

Reductive Dehalogenation Processes

Reductive dehalogenation is a critical reaction for polyhalogenated aromatic compounds, involving the replacement of a halogen atom with a hydrogen atom. nih.gov This process can occur through various mechanisms, often catalyzed by metals or mediated by microbial enzymes. researchgate.netsemanticscholar.org

The general mechanism can involve sequential one-electron reductions, first forming a radical anion and then a carbanion, which is subsequently protonated. nih.gov The selectivity of dehalogenation in polyhalogenated compounds is determined by the carbon-halogen bond strength and the position of the halogen on the ring. The order of reactivity for reductive dehalogenation is typically C-I > C-Br > C-Cl > C-F, corresponding to the decreasing bond strength.

For this compound, the C-I bond is the weakest. Therefore, reductive dehalogenation would be expected to occur selectively at the C6 position first, yielding 2,4-dibromophenol (B41371). Subsequent reduction would then remove the bromine atoms. This stepwise reduction has been observed in related compounds. For example, mechanochemical dehalogenation of pentachlorophenol (B1679276) using magnesium yields phenol, demonstrating the complete removal of all halogen atoms is possible under certain conditions. researchgate.net

Table 2: Expected Products of Stepwise Reductive Dehalogenation

| Step | Starting Material | Expected Major Product | Rationale |

|---|---|---|---|

| 1 | This compound | 2,4-Dibromophenol | The C-I bond is the weakest, making it the most susceptible to reductive cleavage. |

| 2 | 2,4-Dibromophenol | 4-Bromophenol or 2-Bromophenol | Removal of one of the two bromine atoms. Positional effects (ortho vs. para) can influence which is removed next. |

| 3 | Monobromophenol | Phenol | Removal of the final halogen atom. |

Formation of Complex Derivative Structures

This compound serves as a versatile building block for the synthesis of more complex molecules. The presence of three distinct reactive sites—the acidic hydroxyl group and three different carbon-halogen bonds—allows for a range of chemical transformations.

The phenolic hydroxyl group can be readily derivatized. For instance, it can be converted into an ether via Williamson ether synthesis or an ester through reaction with an acid chloride or anhydride. researchgate.net These reactions modify the electronic properties of the ring and can be used to introduce new functional groups.

The carbon-halogen bonds, particularly the more reactive C-I bond, are amenable to various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds by replacing the halogen atom. urfu.ru This allows for the attachment of aryl, vinyl, or alkynyl groups, respectively, to the phenolic scaffold. The differential reactivity (C-I > C-Br) can be exploited to perform sequential, site-selective cross-coupling reactions, first at the iodine-bearing position and subsequently at one of the bromine-bearing positions under different reaction conditions. This stepwise functionalization is a key strategy for the controlled synthesis of complex, multi-substituted aromatic structures.

Condensation Reactions Leading to Halogenated Schiff Bases

The phenolic hydroxyl group and the aromatic ring of this compound can participate in condensation reactions, most notably for the formation of Schiff bases. While direct synthesis of a Schiff base from this compound requires a preliminary functionalization step to introduce an aldehyde, the analogous compound, 3,5-dibromo-2-hydroxybenzaldehyde, readily undergoes condensation with primary amines to form the corresponding Schiff bases. nih.gov This reaction typically proceeds by refluxing a mixture of the aldehyde and the amine in a suitable solvent, such as dichloromethane, often under an inert atmosphere. nih.gov The resulting imine, or Schiff base, is characterized by a C=N double bond, where the nitrogen atom is connected to the aryl group of the amine. nih.gov

These halogenated Schiff bases are of significant interest due to their potential as ligands for the formation of stable metal complexes. nih.gov The nitrogen and oxygen atoms of the Schiff base ligand can coordinate with metal ions, leading to the formation of complexes with diverse geometries and electronic properties. researchgate.net

Table 1: Representative Schiff Base Synthesis using a Structurally Similar Precursor

| Aldehyde Precursor | Amine | Product | Yield (%) |

| 3,5-dibromo-2-hydroxybenzaldehyde | 5-chloro-2-methylaniline | 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | 92.2 |

Data sourced from a study on a structurally related compound. nih.gov

Synthesis of Polyhalogenated Diaryl Ethers

Investigating Reaction Pathways with Diverse Reagents

The presence of multiple halogen atoms and a hydroxyl group on the aromatic ring of this compound opens up avenues for further functionalization and transformation through reactions with various reagents.

Interactions with Oxidizing Agents (e.g., Hypochlorous Acid)

The reaction of phenols with oxidizing agents can lead to a variety of products, including quinones and coupling products. In the case of this compound, the outcome of an oxidation reaction would be influenced by the nature of the oxidizing agent and the reaction conditions. For instance, reaction with a strong oxidizing agent could potentially lead to the formation of a corresponding phenoxy radical, which could then undergo dimerization or further oxidation. The presence of the electron-withdrawing halogen atoms would likely make the aromatic ring less susceptible to electrophilic attack compared to phenol itself. While specific studies on the reaction of this compound with hypochlorous acid are not detailed in the available literature, it is conceivable that such a reaction could lead to further halogenation or oxidation of the aromatic ring, depending on the reaction parameters.

Catalytic Transformations to Form Higher-Order Molecular Architectures

The bromo and iodo substituents on the this compound ring serve as valuable handles for catalytic cross-coupling reactions, enabling the construction of more complex molecular architectures. The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive in many catalytic cycles) could allow for selective, stepwise functionalization.

Potential catalytic transformations include:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, leading to the synthesis of polyhalogenated biphenyls or other arylated phenols.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst to introduce vinyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, leading to the synthesis of halogenated diphenylamines.

These catalytic methods would allow for the precise and efficient construction of complex molecules from the this compound scaffold, opening up possibilities for the synthesis of novel materials and compounds with tailored properties.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For 2,4-dibromo-6-iodophenol, both FT-IR and FT-Raman spectroscopy would provide complementary information about its vibrational modes.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound would be dominated by modes associated with the substituted benzene (B151609) ring and the phenolic hydroxyl group.

O-H Stretching: A characteristic broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group would be expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band would be sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring would influence the exact positions and intensities of these bands.

In-plane O-H Bending and C-O Stretching: These vibrations are coupled and would be observed in the 1150-1400 cm⁻¹ range.

C-H In-plane and Out-of-plane Bending: Vibrations corresponding to the in-plane and out-of-plane bending of the two adjacent aromatic C-H bonds would be present in the fingerprint region (below 1000 cm⁻¹). The out-of-plane bending modes are often strong in the IR spectrum and are characteristic of the substitution pattern.

C-Br and C-I Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Br stretching modes typically appear in the 500-700 cm⁻¹ range, while the C-I stretching vibration would be found at an even lower frequency, likely in the 400-600 cm⁻¹ region. These bands are often more prominent in the FT-Raman spectrum.

A hypothetical data table for the characteristic vibrational modes is presented below, based on typical ranges for similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, FT-Raman |

| In-plane O-H Bend | 1200-1400 | FT-IR |

| C-O Stretch | 1150-1250 | FT-IR |

| C-H Out-of-plane Bend | 800-900 | FT-IR |

| C-Br Stretch | 500-700 | FT-Raman, FT-IR |

| C-I Stretch | 400-600 | FT-Raman, FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show signals for the phenolic proton and the two aromatic protons.

The phenolic proton (OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The two aromatic protons would be in different chemical environments and would likely appear as two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The deshielding effects of the bromine and iodine atoms, as well as the hydroxyl group, would influence their exact chemical shifts. Due to their proximity, these protons would likely exhibit spin-spin coupling, resulting in a doublet for each signal.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern.

The carbon bearing the hydroxyl group (C-OH) would be significantly deshielded.

The carbons bonded to the bromine (C-Br) and iodine (C-I) atoms would also have their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens. The "heavy atom effect" of iodine would likely cause the signal for the carbon it is attached to (C-I) to be shifted upfield relative to what would be expected based on electronegativity alone.

The chemical shifts of the carbons bearing hydrogen atoms would also be affected by the surrounding substituents.

A hypothetical data table for the expected NMR chemical shifts is provided below.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity |

| Ar-H | 6.5-8.0 | d |

| Ar-H | 6.5-8.0 | d |

| OH | Variable | s (broad) |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| C-OH | 145-160 |

| C-Br | 110-130 |

| C-I | 80-100 |

| C-H | 115-140 |

| C (quaternary) | 110-140 |

Two-Dimensional Correlational Spectroscopy for Structural Elucidation (e.g., HHCOSY, DEPT)

While specific experimental data is unavailable, 2D NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

HHCOSY (Homomuclear Correlation Spectroscopy): A HHCOSY experiment would show a correlation peak between the two aromatic protons, confirming their scalar coupling relationship.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to distinguish between the different types of carbon atoms. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The quaternary carbons would be absent in both DEPT spectra. This would allow for the definitive identification of the two CH carbons in the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Identification of Molecular Ions and Fragmentation Patterns

Molecular Ion: The mass spectrum of this compound would show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak would appear as a characteristic isotopic cluster. The presence of iodine (¹²⁷I, 100% abundance) would further shift this cluster to a high mass-to-charge ratio (m/z). The nominal molecular weight of this compound is approximately 378 g/mol .

Fragmentation Patterns: The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a bromine atom (-Br): This would result in a significant fragment ion.

Loss of an iodine atom (-I): This would also be a likely fragmentation pathway.

Loss of a hydrogen halide (-HBr or -HI): The elimination of HBr or HI could occur.

Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols involves the loss of CO from the molecular ion or subsequent fragment ions.

Cleavage of the C-O bond: This could lead to the formation of ions corresponding to the aromatic ring and the hydroxyl radical.

A hypothetical fragmentation data table is presented below.

| m/z | Possible Fragment |

| [M]⁺ | Molecular ion (with characteristic isotopic pattern for Br₂) |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-I]⁺ | Loss of an iodine atom |

| [M-HBr]⁺ | Loss of hydrogen bromide |

| [M-HI]⁺ | Loss of hydrogen iodide |

| [M-CO]⁺ | Loss of carbon monoxide |

Application in Reaction Monitoring and Product Confirmation

The synthesis of this compound, like any chemical synthesis, necessitates rigorous monitoring to track the reaction progress and confirm the identity and purity of the final product. Spectroscopic methods are indispensable tools for this purpose. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.

During the synthesis, for instance, the bromination and iodination of a phenol (B47542) precursor, ¹H NMR spectroscopy can be used to follow the disappearance of signals corresponding to the starting material's aromatic protons and the appearance of new signals characteristic of the substituted product. The final ¹H NMR spectrum of this compound is expected to show distinct signals for the two remaining aromatic protons and the hydroxyl proton, with chemical shifts and coupling patterns dictated by the electronic effects of the three halogen substituents.

Similarly, ¹³C NMR provides information on the carbon framework, with each carbon atom in the molecule giving a unique signal. The chemical shifts of the carbon atoms are sensitive to the attached substituents, allowing for unambiguous confirmation of the substitution pattern on the phenolic ring.

Infrared spectroscopy is valuable for identifying functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the O-H stretch of the phenolic hydroxyl group. Characteristic absorptions in the aromatic region (around 1400-1600 cm⁻¹) and bands corresponding to C-Br and C-I stretching vibrations at lower frequencies would further support the product's identity.

Mass spectrometry is crucial for determining the molecular weight of the compound. The technique would show a molecular ion peak corresponding to the exact mass of C₆H₃Br₂IO, confirming the elemental composition. Furthermore, the isotopic pattern of the molecular ion peak would be highly characteristic, showing the distinct isotopic signatures of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I), providing definitive evidence for the presence of these halogens in the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound, obtained using UV-Vis spectroscopy, provides insights into the electronic structure of the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For phenolic compounds, the most significant electronic transitions are typically π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital associated with the aromatic ring. These transitions are generally intense. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atom of the hydroxyl group) to an antibonding π* orbital of the aromatic ring. These transitions are typically less intense than π → π* transitions.

The presence of halogen substituents on the phenol ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The halogens, with their lone pairs of electrons, can participate in resonance with the aromatic ring (a +R effect), while their high electronegativity exerts an inductive electron-withdrawing effect (-I effect). This interplay affects the energy levels of the molecular orbitals. For this compound, the cumulative effect of two bromine atoms and one iodine atom, which are heavy halogens, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to phenol itself. This is due to the extension of the conjugated system and the influence of the halogens on the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Geometry, Conformation, and Torsion Angles

A single-crystal X-ray diffraction analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. The core of the molecule is a planar benzene ring. The C-C bond lengths within the ring would be intermediate between single and double bonds, characteristic of an aromatic system. The C-O bond length of the hydroxyl group would also be determined.

The C-Br and C-I bond lengths would reflect the covalent radii of the respective halogen atoms. The substitution pattern on the benzene ring would likely cause minor distortions from a perfect hexagonal geometry due to steric hindrance and electronic effects of the bulky halogen substituents. The conformation of the hydroxyl group, specifically the torsion angle defined by the C-C-O-H atoms, would also be established, indicating its orientation relative to the aromatic ring.

Investigation of Halogen Bonding Interactions (e.g., I···Br, I···π) and Supramolecular Assemblies

In the solid state, halogenated molecules frequently engage in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). whiterose.ac.uk For this compound, the iodine atom, being the most polarizable, is the most likely candidate to act as a halogen bond donor.

The crystal structure would likely reveal various types of halogen bonds, such as I···Br, I···O, or Br···Br interactions between adjacent molecules. These interactions are directional and play a crucial role in the formation of well-defined supramolecular assemblies, such as one-dimensional chains or two-dimensional sheets. nih.govnih.gov For instance, a C-I···Br-C interaction could link molecules into extended chains. Additionally, I···π interactions, where the iodine atom interacts with the electron-rich π system of an adjacent aromatic ring, are also plausible and contribute to the stability of the crystal lattice.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with a good balance of accuracy and computational cost.

DFT calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For 2,4-dibromo-6-iodophenol, these calculations would reveal precise bond lengths, bond angles, and dihedral angles. The presence of three different, bulky halogen substituents (two bromine atoms and one iodine atom) on the phenol (B47542) ring, in addition to the hydroxyl group, creates significant steric hindrance and electronic effects that influence the final geometry.

Electronic structure analysis, often performed in conjunction with geometric optimization, provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For halogenated phenols, the electron-withdrawing nature of the halogens influences the energy levels of these frontier orbitals.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Br (ortho) Bond Length | ~1.88 Å |

| C-Br (para) Bond Length | ~1.87 Å |

| C-I Bond Length | ~2.08 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-Br (ortho) Angle | ~121° |

| C-C-I Angle | ~122° |

| C-O-H Angle | ~109° |

Note: These are estimated values based on typical DFT calculations for similar halogenated phenols.

Theoretical vibrational frequency calculations are a key component of computational chemistry, allowing for the prediction and interpretation of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending of various bonds. For instance, the O-H stretching frequency is highly sensitive to its environment and would be a prominent feature. The C-Br and C-I stretching vibrations would appear at lower frequencies due to the heavier masses of the halogen atoms. Aromatic C-H and C-C stretching and bending modes would also be present.

Comparing the theoretically predicted spectrum with an experimentally obtained one allows for a detailed assignment of the observed spectral bands to specific molecular motions. This correlation is invaluable for confirming the structure of the synthesized compound and understanding its vibrational properties. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3550 - 3650 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-Br Stretch | 500 - 650 |

| C-I Stretch | 450 - 600 |

Note: These are representative frequency ranges and the actual values can be influenced by the specific computational method and basis set used.

DFT calculations can also be used to determine various energetic and thermodynamic parameters of a molecule. This includes the total electronic energy, enthalpy, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and predicting the thermodynamics of chemical reactions in which it might participate.

For instance, the calculated enthalpy of formation would provide a measure of the stability of this compound relative to its constituent elements. The Gibbs free energy, which incorporates both enthalpy and entropy, is essential for predicting the spontaneity of a reaction under specific conditions. Temperature-dependent thermodynamic properties can also be modeled, providing a more complete picture of the molecule's behavior at different temperatures.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study the bonding and anti-bonding interactions within a molecule, providing a chemically intuitive picture of electron delocalization. uni-muenchen.denih.gov NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the behavior of a molecule over time, including its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be used to explore the rotational freedom of the hydroxyl group and any potential out-of-plane distortions of the aromatic ring. By simulating the molecule in a solvent, such as water or an organic solvent, one can study the solvation process and the nature of the intermolecular interactions, including hydrogen bonding between the hydroxyl group and solvent molecules, and halogen bonding between the bromine or iodine atoms and other molecules. nih.gov These simulations provide a dynamic picture of how the molecule behaves in a more realistic chemical environment, which is crucial for understanding its physical properties and biological activity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models are built by developing a mathematical relationship between a set of molecular descriptors and a specific property of interest.

For a class of compounds like halogenated phenols, QSPR models can be developed to predict properties such as boiling point, solubility, toxicity, or environmental fate. plos.org For this compound, a QSPR model could be used to estimate its properties based on its structural features. The molecular descriptors used in such models can be derived from the molecular structure and can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). Quantum chemical descriptors derived from DFT calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges, are also commonly used in QSPR studies. The development of robust QSPR models can facilitate the prediction of the properties of new or untested compounds, thereby reducing the need for extensive experimental testing. flemingcollege.ca

Molecular Docking Studies for Investigating Molecular Recognition and Interactions

For a molecule such as this compound, docking studies would focus on elucidating the role of its distinct structural features—the hydroxyl group, the aromatic ring, and the three halogen substituents—in forming stable complexes with a target binding site. The analysis would center on quantifying the energetic contributions of different types of non-covalent interactions.

Key interactions that would be investigated for this compound include:

Halogen Bonding: A critical interaction for this molecule involves the bromine and iodine atoms. Halogen bonds are highly directional interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom found in the backbone or side chains of amino acids. acs.org The iodine atom, being the largest and most polarizable of the halogens on the molecule, is expected to form the strongest halogen bonds, followed by bromine. nih.gov Computational models would calculate the precise geometries and energies of these interactions.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor and can also act as an acceptor. Docking simulations would identify potential hydrogen bond partners within a receptor pocket, a fundamental interaction for anchoring the ligand.

π-Interactions: The electron-rich aromatic ring can participate in various π-interactions, including π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine).

The output of such in silico studies is typically a set of binding poses ranked by a scoring function, which estimates the binding free energy (ΔG). A lower docking score generally indicates a more favorable binding interaction.

Detailed Research Findings

In a hypothetical molecular docking simulation of this compound into a model protein binding pocket, the analysis would generate data detailing the nature and strength of the molecular interactions. The findings would focus on how the specific substitution pattern of the halogens dictates the molecule's orientation and binding affinity. For instance, the large iodine atom at the ortho position relative to the hydroxyl group could sterically influence the orientation of the hydroxyl group for hydrogen bonding while simultaneously forming a strong halogen bond with a nearby carbonyl oxygen on the protein backbone. acs.orgnih.gov

The results would be presented in data tables to systematically outline these interactions.

The table below illustrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.

| Binding Pose Rank | Estimated Binding Energy (kcal/mol) | Interacting Residues | Interaction Type | Distance (Å) | Atoms Involved (Ligand --> Protein) |

|---|---|---|---|---|---|

| 1 | -9.8 | GLU 152 | Hydrogen Bond | 1.9 | -OH --> O (Carbonyl) |

| 1 | -9.8 | LEU 88 | Halogen Bond | 3.1 | Iodine --> O (Backbone) |

| 1 | -9.8 | PHE 210 | π-π Stacking | 4.2 | Aromatic Ring --> Aromatic Ring |

| 1 | -9.8 | VAL 90 | Hydrophobic | 3.8 | Bromine --> Alkyl Group |

| 2 | -9.5 | SER 150 | Hydrogen Bond | 2.2 | -OH --> O (Side Chain) |

| 2 | -9.5 | TRP 125 | Halogen Bond | 3.4 | Bromine --> N (Side Chain) |

Further computational analyses, such as Density Functional Theory (DFT) or Quantum Theory of Atoms in Molecules (QTAIM), could be employed to more deeply characterize the electronic nature of these identified interactions, particularly the strength and properties of the halogen bonds, without reference to any subsequent biological outcome.

Functional Material Applications and Precursor Chemistry

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The utility of 2,4-dibromo-6-iodophenol as a synthetic intermediate is primarily derived from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective and sequential functionalization of the aromatic ring, making it a powerful tool for the construction of complex molecular architectures.

The selective reactivity of the C-I bond in this compound allows it to serve as a precursor for a variety of advanced organic molecules. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings can be selectively performed at the 6-position. nih.gov For instance, a Suzuki-Miyaura coupling with an arylboronic acid can introduce an aryl group at the position of the iodine atom, leaving the two bromine atoms available for subsequent transformations. This stepwise approach is crucial for the regioselective synthesis of polysubstituted aromatic compounds.

The general scheme for such selective cross-coupling reactions is presented below:

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Suzuki-Miyaura | This compound + R-B(OH)2 | Pd catalyst, base | 2,4-dibromo-6-R-phenol |

| Sonogashira | This compound + Terminal Alkyne | Pd/Cu catalyst, base | 2,4-dibromo-6-(alkynyl)phenol |

| Heck | This compound + Alkene | Pd catalyst, base | 2,4-dibromo-6-(alkenyl)phenol |

Table 1: Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond of this compound.

This selective functionalization provides a pathway to complex molecules with precisely controlled substitution patterns, which are often essential for their desired properties and functions.

Flavones are a class of naturally occurring compounds with a wide range of biological activities. nih.gov The synthesis of flavone (B191248) derivatives often involves the construction of the characteristic 2-phenylchromen-4-one backbone. Halogenated phenols are valuable starting materials in several synthetic routes to flavones. biomedres.ussemanticscholar.org For example, o-iodophenols can be reacted with terminal alkynes in the presence of a palladium catalyst and carbon monoxide to construct the flavone core. biomedres.us

Given this precedent, this compound can be envisioned as a key building block for the synthesis of highly substituted and potentially biologically active flavone derivatives. The initial palladium-catalyzed coupling would likely occur at the C-I bond, followed by further synthetic manipulations to form the pyranone ring. The remaining bromine atoms on the flavone scaffold can then be used for further diversification, allowing for the creation of a library of novel flavone derivatives. While direct synthesis of flavones from this compound is not explicitly detailed in the reviewed literature, the established methodologies for flavone synthesis from o-iodophenols strongly support its potential in this area. biomedres.us

Development of Advanced Electronic and Optical Materials

The synthesis of organic electronic and optical materials often relies on the construction of extended π-conjugated systems. Palladium-catalyzed cross-coupling reactions are indispensable tools for creating the carbon-carbon bonds that form the backbones of these materials. nih.gov Polyhalogenated aromatic compounds, such as this compound, are valuable precursors in this context due to their ability to undergo sequential and site-selective coupling reactions.

Conductive polymers are organic materials that can conduct electricity, finding applications in various electronic devices. nih.govresearchgate.net The synthesis of many conductive polymers involves the polymerization of aromatic monomers through cross-coupling reactions. nih.gov The di- and tri-functional nature of this compound makes it a potential monomer or cross-linking agent in the synthesis of novel conductive polymers.

For instance, after an initial selective coupling at the C-I position, the remaining two C-Br bonds could be utilized in subsequent polymerization steps. This could lead to the formation of branched or cross-linked polymer structures, which can significantly influence the material's electronic properties, morphology, and processability. The presence of the hydroxyl group also offers a site for further modification, which could be used to tune the solubility or electronic properties of the resulting polymer.

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are technologies based on thin films of organic semiconductor materials. The performance of these devices is highly dependent on the molecular structure of the organic materials used. Triarylamines are a common class of compounds used as hole-transporting materials in OLEDs. google.com The synthesis of these materials often involves palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) or C-C bond formation to construct the core structure.

This compound can serve as a versatile building block for the synthesis of novel materials for OLEDs and OPVs. Through sequential Suzuki or Sonogashira couplings, extended conjugated systems can be built from the phenol (B47542) core. The hydroxyl group can be etherified or esterified to introduce other functional groups that can fine-tune the electronic properties or morphology of the material. The ability to introduce three different substituents onto the phenol ring allows for the precise engineering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLED and OPV devices.

Integration into Organic Frameworks and Supramolecular Materials

The field of materials chemistry is increasingly focused on the design and synthesis of porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), as well as non-covalent supramolecular assemblies. These materials have applications in gas storage, separation, catalysis, and sensing. nih.govorientjchem.org The geometry and functionality of the organic building blocks (linkers) are crucial in determining the structure and properties of the resulting framework.

Halogenated organic molecules are of particular interest in the construction of these materials. nih.gov The halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures. riken.jp Furthermore, the halogen substituents can be used as reactive handles for post-synthetic modification of the framework.

This compound, with its three halogen atoms and a hydroxyl group, presents multiple points for integration into organic frameworks and supramolecular assemblies. The hydroxyl group can coordinate to metal ions to form MOFs, while the halogen atoms can act as sites for further reactions to create COFs. In supramolecular chemistry, the iodine and bromine atoms can act as halogen bond donors, while the oxygen of the hydroxyl group can act as a hydrogen bond donor and acceptor. This combination of functionalities could be exploited to direct the formation of complex and functional supramolecular structures. The iodination of peptides has been shown to amplify amyloid self-assembly through halogen bonding, highlighting the potential of iodine in directing supramolecular structures. nih.gov

Linkers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comnih.gov The modular nature of COF synthesis allows for atomic-level control over their structure and properties, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comtcichemicals.com The building blocks, often referred to as "linkers," dictate the topology and functionality of the resulting framework. tcichemicals.com

While this compound is not typically a primary linker itself, its structure is ideal for serving as a precursor to sophisticated, functional linkers. The key to its utility lies in the differential reactivity of its halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig couplings). This allows for selective functionalization at the 6-position.

For instance, the iodine atom can be selectively replaced with an acetylene, boronic acid, or amine group—common reactive moieties for COF synthesis—while leaving the bromine atoms untouched. These brominated sites can then be used for post-synthetic modification of the final COF, allowing for the introduction of additional functional groups that can tune the material's properties, such as its affinity for specific molecules or its catalytic activity. This multi-step approach enables the creation of highly complex and task-specific COF architectures that would be difficult to achieve through direct synthesis.

Components in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are coordination polymers composed of metal ions or clusters linked together by organic ligands. acs.org The phenolic hydroxyl group, particularly after deprotonation to a phenoxide, is an effective coordinating agent for metal centers in MOF synthesis. bioforumconf.commdpi.com Research has demonstrated the successful incorporation of phenol-based ligands, such as phenol tricarboxylic acid, into MOF structures. bioforumconf.com

In this context, this compound can be envisioned as a functional ligand or "strut" for constructing novel MOFs. The phenoxide group would serve as the anchor point to the metal node, while the bulky and electron-rich bromine and iodine atoms would decorate the walls of the MOF pores. These halogen atoms can introduce specific functionalities:

Pore Environment Modification: The presence of halogens can alter the hydrophobicity and electronic environment of the pores, influencing the framework's selectivity for gas adsorption and separation.

Active Sites: The halogen atoms can act as sites for halogen bonding, a type of non-covalent interaction that can be exploited for the selective binding of guest molecules.

Catalytic Activity: Halogenated MOFs can serve as catalysts for various organic reactions, with the halogen atoms potentially participating in the catalytic cycle or influencing the activity of the metal centers.

Furthermore, similar to its role in COFs, the C-I bond can be used for post-synthetic modification, allowing the covalent grafting of other functional groups onto the MOF structure. google.com

Utilization in Sensing Technologies and Chemical Probes

The unique electronic and chemical properties of this compound make it an interesting platform for the development of chemical sensors and probes. Halogenation can significantly impact the photophysical properties of aromatic molecules. The presence of the heavy iodine atom, in particular, can enhance intersystem crossing (the transition between singlet and triplet excited states) via the "heavy-atom effect." This property is highly desirable in the design of phosphorescent probes, which offer advantages such as longer emission lifetimes and reduced background fluorescence compared to conventional fluorescent probes.

The reactivity of the C-I bond is also a key feature for its use in sensing. This bond can be cleaved under specific chemical or enzymatic conditions. For example, a probe could be designed where the this compound moiety acts as a quencher for a fluorophore. Upon reaction and cleavage of the C-I bond, the quencher is released, leading to a "turn-on" fluorescence signal. The enzymatic oxidation of trihalophenols by peroxidases suggests its potential application in developing enzyme-based biosensors for detecting specific biological activities or analytes. acs.org

Moreover, hypervalent iodine(III) reagents are known to induce oxidative dearomatization of phenols, yielding cyclohexadienone structures that can exhibit significant biological activity. nih.gov This reactivity highlights the potential of this compound as a precursor for creating probes that report on oxidative stress or the activity of specific oxidoreductase enzymes.

Ligands for Functional Metal Complexes

The ability of phenols to act as ligands for transition metals is a fundamental concept in coordination chemistry. researchgate.netnptel.ac.in Upon deprotonation, the phenoxide oxygen of this compound can coordinate to a wide variety of metal centers, forming stable metal complexes. The two bromine atoms and one iodine atom on the phenyl ring act as powerful electron-withdrawing groups, which modulate the electronic properties of the ligand and, consequently, the resulting metal complex.

This electronic tuning can have significant effects on the properties of the metal center, including:

Redox Potential: The electron-withdrawing halogens can stabilize lower oxidation states of the metal center, thereby shifting its redox potentials. This is a crucial parameter in designing catalysts for redox reactions.

Catalytic Activity: By altering the electron density at the metal center, the ligand can influence the binding and activation of substrates, thus controlling the catalytic activity and selectivity of the complex.

Spectroscopic Properties: The electronic environment created by the ligand affects the d-orbital splitting of the metal center, which in turn determines the color and spectroscopic features of the complex.

The steric bulk of the ortho-iodine and ortho-bromine atoms can also play a crucial role, creating a specific coordination pocket around the metal center that can influence substrate selectivity in catalytic applications.

Data Tables

Table 1: Potential Applications and Corresponding Structural Features of this compound

| Application Area | Relevant Structural Feature(s) | Functionality |

| Covalent Organic Frameworks (COFs) | C-I Bond | Reactive site for selective pre-synthesis functionalization of the linker. |

| C-Br Bonds | Sites for post-synthetic modification of the final COF material. | |

| Metal-Organic Frameworks (MOFs) | Phenol -OH Group | Coordination site (as phenoxide) for binding to metal nodes. |

| Br and I Atoms | Functional groups that line the MOF pores, modifying the local environment and enabling halogen bonding. | |

| Sensing & Chemical Probes | Iodine Atom | Induces heavy-atom effect for potential use in phosphorescent probes. |

| C-I Bond | Can serve as a reactive trigger for "turn-on" sensor mechanisms. | |

| Functional Metal Complexes | Phenoxide Oxygen | Primary coordination site for binding to a metal center. |

| Halogen Substituents | Electron-withdrawing groups that tune the electronic properties (e.g., redox potential, catalytic activity) of the metal complex. |

Environmental Chemistry and Fate of Halogenated Phenols

Occurrence and Distribution in Environmental Compartments